![molecular formula C21H24N2O3S B2727584 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide CAS No. 477553-90-5](/img/structure/B2727584.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide
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Overview
Description
“N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound. This type of compounds often exhibits various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an ethoxy group attached to the 6-position of the benzothiazole, a pentyloxy group attached to the 3-position of the benzamide .Chemical Reactions Analysis
As for the chemical reactions, benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the ethoxy and pentyloxy groups could influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Cytotoxic and Antimicrobial Activities
- Synthesis and Biological Evaluation : A study synthesized a series of benzothiazole derivatives, including N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide, and evaluated them for cytotoxic and antimicrobial activities. Notably, this compound demonstrated significant cytotoxicity against three cancer cell lines (A549, MCF7-MDR, and HT1080) and exhibited moderate inhibitory effects on Staphylococcus aureus and some fungi (Nam, Dung, Thuong, & Hien, 2010).
Neuroprotective Activity and Alzheimer's Disease
- 5-Aroylindoles as Histone Deacetylase Inhibitors : A study developed a series of 5-aroylindolyl-substituted hydroxamic acids. One compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6) and exhibited neuroprotective activity, including decreasing phosphorylation and aggregation of tau proteins. This compound has the potential for Alzheimer's disease treatment (Lee et al., 2018).
Antifungal Activity
- Antimicrobial and Single Crystal X-Ray Studies : A study synthesized new benzamide derivatives with significant antibacterial and antifungal activities. One compound, 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide, showed particular effectiveness (Priya et al., 2006).
Anticancer Activity
- Design, Synthesis, and Anticancer Evaluation : A study synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated them against various cancer cell lines. These compounds, including variations of benzamide structures, exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).
Liquid Crystal Synthesis
- Synthesis of Schiff Base Ester Liquid Crystals : Research focused on synthesizing new calamitic liquid crystals with a benzothiazole core. These compounds, including derivatives of benzamides, displayed mesomorphic properties useful in liquid crystal technologies (Ha et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-5-6-12-26-16-9-7-8-15(13-16)20(24)23-21-22-18-11-10-17(25-4-2)14-19(18)27-21/h7-11,13-14H,3-6,12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHLXOOTNYLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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